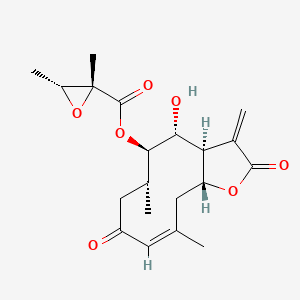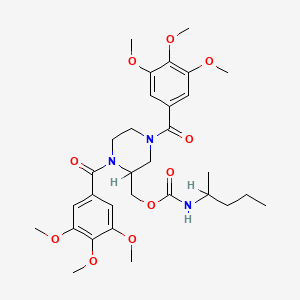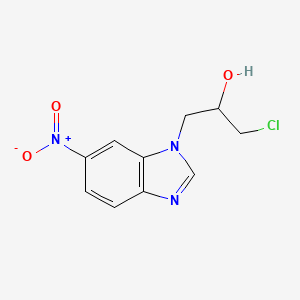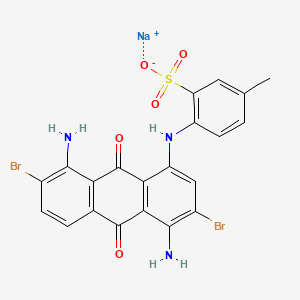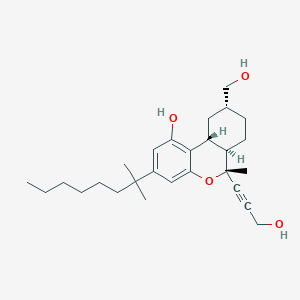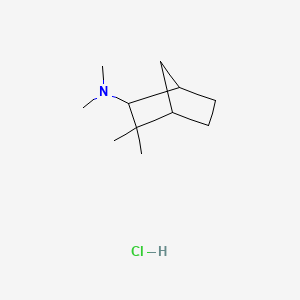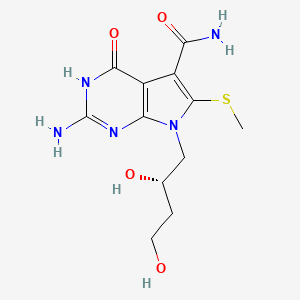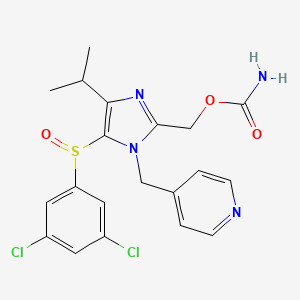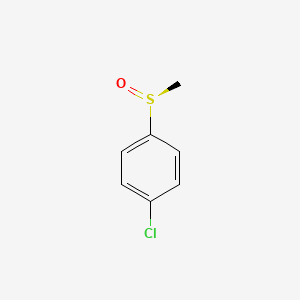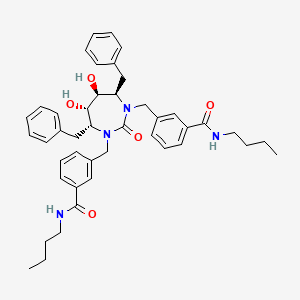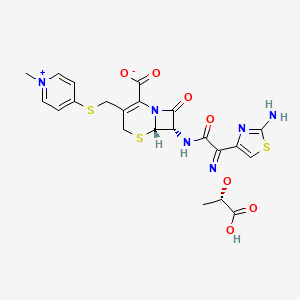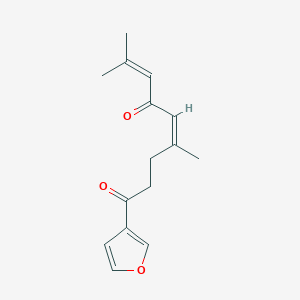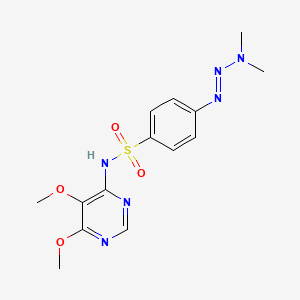
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxypyrimidine and 4-(3,3-dimethyl-1-triazenyl)benzenesulfonyl chloride. The reaction conditions may involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another antimicrobial agent with a similar structure.
Uniqueness
N-(5,6-Dimethoxy-4-pyrimidinyl)-4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
93620-60-1 |
|---|---|
Molekularformel |
C14H18N6O4S |
Molekulargewicht |
366.40 g/mol |
IUPAC-Name |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(dimethylaminodiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N6O4S/c1-20(2)19-17-10-5-7-11(8-6-10)25(21,22)18-13-12(23-3)14(24-4)16-9-15-13/h5-9H,1-4H3,(H,15,16,18) |
InChI-Schlüssel |
UWMROBBBHLRJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



